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Compound of Interest

Compound Name: Sarmoxicillin

Cat. No.: B1680774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sarmoxicillin, a methoxymethyl ester of hetamoxicillin, is a prodrug of the widely used broad-

spectrum antibiotic, amoxicillin. Its chemical modification significantly enhances its lipophilicity

compared to its parent compound, a strategic alteration designed to improve its

pharmacokinetic properties, including oral absorption and tissue penetration. This technical

guide provides an in-depth analysis of the chemical structure, physicochemical properties, and

pharmacokinetic profile of sarmoxicillin, supported by experimental data and methodologies.

Chemical Structure and Identification
Sarmoxicillin is chemically designated as methoxymethyl (2S,5R,6R)-6-[4-(4-

hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Key Structural Features:

β-Lactam Ring: The core structure contains a four-membered β-lactam ring fused to a five-

membered thiazolidine ring, characteristic of the penicillin antibiotic class. This strained ring

system is crucial for its antibacterial activity.

Amoxicillin Moiety: The fundamental structure is derived from amoxicillin, which is evident

from the acyl side chain attached to the β-lactam ring.
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Hetamoxicillin Intermediate: Sarmoxicillin is formally a derivative of hetamoxicillin, where

the amino group of amoxicillin has reacted with acetone to form an imidazolidinone ring.

Methoxymethyl Ester: The carboxylic acid group of the thiazolidine ring is esterified with a

methoxymethyl group. This ester linkage is key to its prodrug nature, as it is designed to be

cleaved in vivo to release the active amoxicillin.

Chemical Identifiers:

Identifier Value

CAS Number 67337-44-4

Molecular Formula C21H27N3O6S

Molecular Weight 449.52 g/mol

InChI Key XMNFWSAYWSUJMH-KRWWSPQJSA-N

SMILES
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)

C4=CC=C(C=C4)O)C(=O)OCOC)C[1]

Physicochemical Properties
The defining physicochemical characteristic of sarmoxicillin is its increased lipophilicity

compared to amoxicillin. This property is a direct result of the esterification of the polar

carboxylic acid group.

Partition Coefficients:

The lipophilicity is quantitatively expressed by the partition coefficient (P), which measures the

distribution of a compound between an organic and an aqueous phase.
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pH Partition Coefficient (n-octanol/buffer)

2.0 >1000

3.0 18.2

6.0 3.0

7.4 3.0

8.0 3.0

Data extracted from Smyth et al., 1981.

This data clearly demonstrates a significantly higher preference for the organic phase at

physiological pH compared to amoxicillin, which is an amphoteric molecule with much lower

lipid solubility.

Pharmacokinetics and Metabolism
Sarmoxicillin is designed to be absorbed orally in its intact form, after which it undergoes

hydrolysis to release the active drug, amoxicillin.

Absorption and Bioavailability:

Oral administration of sarmoxicillin in human subjects has demonstrated that a significant

portion of the prodrug is absorbed intact, bypassing extensive first-pass metabolism in the gut

and liver.

Metabolic Pathway:

The in vivo conversion of sarmoxicillin to amoxicillin proceeds through a two-step hydrolysis

mechanism.
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Metabolic conversion of Sarmoxicillin to Amoxicillin.

Pharmacokinetic Parameters:

Studies in humans have shown differences in the pharmacokinetic profiles of amoxicillin when

administered as sarmoxicillin compared to oral amoxicillin. Administration of sarmoxicillin
leads to a lower peak plasma concentration (Cmax) of amoxicillin and a longer time to reach

Cmax (Tmax), suggesting a slower, more sustained release of the active drug.

Parameter
Sarmoxicillin
Administration

Amoxicillin Administration

Amoxicillin Cmax Lower Higher

Amoxicillin Tmax Longer Shorter

Amoxicillin Half-life Longer Shorter

Salivary Amoxicillin Significant Levels Negligible Levels

Qualitative summary from Smyth et al., 1981.

The appearance of significant levels of amoxicillin in the saliva after sarmoxicillin
administration is a notable finding, suggesting improved tissue penetration of the lipophilic
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prodrug.

Mechanism of Action
As sarmoxicillin is a prodrug, its antibacterial activity is attributable to the action of its active

metabolite, amoxicillin.
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Mechanism of action of Amoxicillin.

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It

specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are

enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides

structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and

subsequent cell lysis.
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Experimental Protocols
The following are summaries of the experimental methodologies used to characterize

sarmoxicillin.

Determination of Partition Coefficients:

Principle: The distribution of the compound between two immiscible phases, n-octanol

(representing a lipid environment) and an aqueous buffer at a specific pH, is measured.

Methodology:

Solutions of sarmoxicillin and amoxicillin were prepared in aqueous buffers at various pH

values (2.0, 3.0, 6.0, 7.4, and 8.0).

Equal volumes of the buffered solution and n-octanol were mixed and allowed to

equilibrate at 25°C.

The concentration of the compound in the aqueous phase was determined

spectrophotometrically by measuring the absorbance at 270 nm.

The partition coefficient was calculated as the ratio of the concentration in the organic

phase to the concentration in the aqueous phase.

Human Pharmacokinetic Studies:

Study Design: A randomized, crossover study design was employed with healthy adult male

volunteers.

Methodology:

Subjects were administered single oral doses of sarmoxicillin or amoxicillin.

Blood and saliva samples were collected at predetermined time intervals.

Plasma and saliva concentrations of sarmoxicillin and amoxicillin were determined using

a validated bioassay or chromatographic method.
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Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were

calculated from the concentration-time data.

Conclusion
Sarmoxicillin represents a successful application of the prodrug concept to improve the

pharmacokinetic properties of amoxicillin. Its enhanced lipophilicity facilitates improved

absorption and tissue distribution, leading to a distinct pharmacokinetic profile characterized by

sustained plasma concentrations and the ability to penetrate into compartments such as saliva.

The ultimate therapeutic effect of sarmoxicillin is mediated by its efficient in vivo conversion to

amoxicillin, which then acts by inhibiting bacterial cell wall synthesis. The data and

methodologies presented in this guide provide a comprehensive technical foundation for

researchers and professionals involved in the development and study of novel antibiotic

therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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